molecular formula C19H18ClN3O3S B12170270 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

Cat. No.: B12170270
M. Wt: 403.9 g/mol
InChI Key: FOXLKIIKRZITFZ-UHFFFAOYSA-N
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Description

2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro group, a pyrrole ring, and a sulfamoylphenyl ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the sulfamoylphenyl ethyl group via nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-chloro-5-(1H-pyrrol-1-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C19H18ClN3O3S

Molecular Weight

403.9 g/mol

IUPAC Name

2-chloro-5-pyrrol-1-yl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide

InChI

InChI=1S/C19H18ClN3O3S/c20-18-8-5-15(23-11-1-2-12-23)13-17(18)19(24)22-10-9-14-3-6-16(7-4-14)27(21,25)26/h1-8,11-13H,9-10H2,(H,22,24)(H2,21,25,26)

InChI Key

FOXLKIIKRZITFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC(=C(C=C2)Cl)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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